molecular formula C6H4ClFN2O2 B12456662 6-Chloro-3-fluoro-2-nitroaniline

6-Chloro-3-fluoro-2-nitroaniline

Cat. No.: B12456662
M. Wt: 190.56 g/mol
InChI Key: ZYNCWKMNLCEIIC-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-nitroaniline is an aromatic amine with the molecular formula C6H4ClFN2O2. This compound is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-2-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-fluoroaniline followed by chlorination. The nitration step involves treating 3-fluoroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting 3-fluoro-2-nitroaniline is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Nitric acid, hydrogen peroxide

Major Products Formed

    Reduction: 6-Chloro-3-fluoro-2-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso and nitro derivatives

Scientific Research Applications

6-Chloro-3-fluoro-2-nitroaniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-nitroaniline depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. The chloro and fluoro substituents further influence the reactivity and orientation of reactions on the benzene ring. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-fluoro-2-nitroaniline is unique due to the specific arrangement of chloro, fluoro, and nitro groups on the benzene ring. This unique combination imparts distinct chemical reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

IUPAC Name

6-chloro-3-fluoro-2-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2

InChI Key

ZYNCWKMNLCEIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Cl

Origin of Product

United States

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